molecular formula C10H19FSi B12550551 Fluoro(dimethyl)(oct-1-yn-1-yl)silane CAS No. 665012-70-4

Fluoro(dimethyl)(oct-1-yn-1-yl)silane

Cat. No.: B12550551
CAS No.: 665012-70-4
M. Wt: 186.34 g/mol
InChI Key: ZTRQUASAUNMDBN-UHFFFAOYSA-N
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Description

Fluoro(dimethyl)(oct-1-yn-1-yl)silane is a specialized organosilicon compound that integrates a fluorine atom and an octynyl group within its molecular structure. This configuration is designed for researchers developing advanced surface modifiers and adhesion promoters. Fluoro silanes are renowned for imparting exceptional hydrophobic and oleophobic (oil-repellent) properties to surfaces, significantly enhancing their performance . When applied to a substrate, these silanes can form a covalent bond, creating a low-energy surface that is highly resistant to water, oils, and environmental contaminants . This results in long-lasting protection against UV radiation, abrasion, and harsh chemicals, making modified surfaces more durable . In research and development, this compound holds significant value for creating easy-to-clean, anti-fouling, and anti-graffiti coatings. Its potential applications span across multiple fields, including the modification of polymers and resins for microfluidic devices to control surface wettability , the protection of construction materials like marble and concrete , and the application of durable hydrophobic layers on glass, metals, and ceramics . The combination of the fluoroalkyl and octynyl groups may offer unique reactivity, particularly for further functionalization via click chemistry, a valuable tool in bioconjugation and materials science . Researchers can leverage this reagent to engineer surfaces with precise hydrophobic characteristics for specialized industrial and scientific applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

665012-70-4

Molecular Formula

C10H19FSi

Molecular Weight

186.34 g/mol

IUPAC Name

fluoro-dimethyl-oct-1-ynylsilane

InChI

InChI=1S/C10H19FSi/c1-4-5-6-7-8-9-10-12(2,3)11/h4-8H2,1-3H3

InChI Key

ZTRQUASAUNMDBN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#C[Si](C)(C)F

Origin of Product

United States

Preparation Methods

The synthesis of Fluoro(dimethyl)(oct-1-yn-1-yl)silane typically involves the reaction of oct-1-yne with dimethylfluorosilane under specific conditions . The reaction is carried out in the presence of a catalyst, often a transition metal catalyst, to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Fluoro(dimethyl)(oct-1-yn-1-yl)silane undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens, hydrogen peroxide, and organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Fluoro(dimethyl)(oct-1-yn-1-yl)silane has several scientific research applications:

Mechanism of Action

The mechanism by which Fluoro(dimethyl)(oct-1-yn-1-yl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The fluorine atom can participate in hydrogen bonding, while the oct-1-yn-1-yl group can engage in π-π interactions with aromatic systems . These interactions influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Reactivity in Catalytic Reactions

  • Cycloalkyl-Substituted Alkynylsilanes : In a gold-catalyzed cyclization reaction, cycloalkyl-substituted alkynylsilanes achieved yields of 73% and 66% under optimized conditions. In contrast, (oct-1-yn-1-yl)silane (lacking fluorine) exhibited sluggish reactivity, yielding only 36% under identical conditions. This suggests that steric hindrance from the linear octyne chain or electronic effects may impede reactivity compared to cyclic analogs .
  • Chlorodimethyl(perfluorooctyl)silane : The presence of a reactive chlorine substituent in this compound facilitates nucleophilic substitution, whereas the fluorine in Fluoro(dimethyl)(oct-1-yn-1-yl)silane confers greater stability but reduced electrophilicity. This difference impacts their utility in surface modification or polymer grafting .

Physical and Surface Properties

  • Hydrophobicity: Fluorinated silanes like this compound exhibit superior hydrophobicity (logP ~11–12 estimated) compared to non-fluorinated analogs. For instance, Silane, (1,1-dimethylethyl)dimethyl(tetracosyloxy-) has a logP of 11.61, highlighting the contribution of fluorine to lipophilicity .
  • Thermal Stability : Fluorine’s strong Si–F bond (bond energy ~552 kJ/mol) enhances thermal resistance compared to Si–Cl or Si–O bonds. This property is advantageous in high-temperature applications, such as coatings or composite materials .

Data Tables

Table 1: Key Properties of Selected Silanes

Compound Reactivity (Yield%) logP Key Application Reference
This compound N/A ~11.6* Surface modification
Chlorodimethyl(perfluorooctyl)silane High (electrophilic) 11.61 Water-repellent coatings
(Oct-1-yn-1-yl)dimethylsilane (88a) 36% (crude) N/A Synthetic intermediate
Diethyl(oct-1-yn-1-yl)silane (88b) 44% (purified) N/A Functionalizable material

*Estimated based on analogous fluorinated silanes.

Table 2: Substituent Effects on Reactivity and Stability

Substituent Reactivity Stability Example Compound
Fluorine Moderate High This compound
Chlorine High Moderate Chlorodimethyl(perfluorooctyl)silane
Methoxy Low Moderate Dimethoxy(naphthalen-1-yl)silane
Terminal Alkyne High Moderate (Oct-1-yn-1-yl)dimethylsilane

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